molecular formula C13H11N B1346001 2-Methyl-9H-carbazole CAS No. 3652-91-3

2-Methyl-9H-carbazole

Cat. No. B1346001
CAS RN: 3652-91-3
M. Wt: 181.23 g/mol
InChI Key: PWJYOTPKLOICJK-UHFFFAOYSA-N
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Description

2-Methyl-9H-carbazole is a chemical compound with the molecular formula C13H11N . It is a derivative of carbazole, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring .


Synthesis Analysis

Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This process enables highly regioselective syntheses of functionalized indoles or carbazoles . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of 2-Methyl-9H-carbazole consists of a carbazole core with a methyl group attached at the 2-position . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Carbazole-based compounds, including 2-Methyl-9H-carbazole, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

2-Methyl-9H-carbazole has a molecular weight of 181.2331 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biotransformation and Environmental Applications

  • Microbial Derivatization : Research on biphenyl-degrading bacteria Ralstonia sp. strain SBUG 290 has shown its ability to transform carbazole derivatives into various products, highlighting the potential of microbial pathways in environmental remediation and the derivatization of bioactive compounds for pharmaceutical applications (Waldau et al., 2009).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Activities : The synthesis of new heterocyclic derivatives from 9H-carbazole has been explored, demonstrating their effectiveness as antimicrobial agents, which underscores the scaffold's potential in developing new treatments (Salih et al., 2016).
  • Cancer Research : Carbazole derivatives have been investigated for their cytotoxic effects on cancer cells, including studies on ovarian cancer cells, revealing their potential as therapeutic agents in cancer treatment (Saturnino et al., 2015).

Materials Science and Chemistry

  • Polymer Light Emitting Diodes (PLEDs) : Research into green-emitting Ir(III) complexes with carbazole ligands has led to advances in the performance of PLEDs, demonstrating the structural role of carbazole in tuning emission properties and enhancing device efficiency (Cho et al., 2010).
  • Fluorescent Chemosensors : Carbazole and fluorene polyaniline derivatives have been synthesized and shown to act as fluorescent chemosensors for various stimuli, highlighting their utility in environmental monitoring and biosensing applications (Qian et al., 2019).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance is advised .

Future Directions

Carbazole-based compounds, including 2-Methyl-9H-carbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

2-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYOTPKLOICJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073963
Record name 9H-Carbazole, 2-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-9H-carbazole

CAS RN

3652-91-3, 27323-29-1
Record name 2-Methylcarbazole
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Record name 2-Methyl-9H-carbazole
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Record name 9H-Carbazole, methyl-
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Record name 2-METHYLCARBAZOLE
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Record name 9H-Carbazole, 2-methyl-
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Record name 2-methyl-9H-carbazole
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Record name 2-METHYL-9H-CARBAZOLE
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Synthesis routes and methods

Procedure details

3 g of 2-(4-methylphenyl)nitrobenzene and 20 m of triethyl phosphate were heated and stirred at 160° C. for 6 hours. After triethyl phosphate was distilled off under reduced pressure, 10 ml of methanol was added, followed by filtration. The resulting solid was vacuum-dried to obtain 1.5 g of 2-methylcarbazole.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K Clausen, K Brunfeldt - Macromolecules, 1986 - ACS Publications
… UV data are only in agreement with those of 2-methyl9H-carbazole when comparing with published UV data for methyl-9fi-carbazoles.22’23 Peak 3: bromo-9/í-carbazole. Molecular ion …
Number of citations: 1 pubs.acs.org
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
… -1-carboxylic acid methyl ester, (3-methoxy-9H-carbazol-1-yl)-methanol, 3-methoxy-9H-carbazole-1-carbaldehyde, 3-methoxy-9H-carbazole-1-carboxylic acid, 2-methyl-9H-carbazole …
Number of citations: 19 www.sciencedirect.com
MCS Subha - Tetrahedron, 2019 - agris.fao.org
… -1-carboxylic acid methyl ester, (3-methoxy-9H-carbazol-1-yl)-methanol, 3-methoxy-9H-carbazole-1-carbaldehyde, 3-methoxy-9H-carbazole-1-carboxylic acid, 2-methyl-9H-carbazole …
Number of citations: 0 agris.fao.org
S Chakraborty, C Saha - European Journal of Organic …, 2013 - Wiley Online Library
… Such treatment afforded 4-hydroxy-2-methyl-9H-carbazole-1,3-diyl diacetate (19) instead of 12 (Scheme 3). The spectroscopic data ( 1 H and 13 C NMR) of 19 suggested the presence …
S Chakraborty, C Saha - European Journal of Organic …, 2018 - Wiley Online Library
… -bromo-3-methoxy-2-methyl-9H-carbazole. Finally Suzuki–Miyaura cross-coupling between 1-bromo-3-methoxy-2-methyl-9H-carbazole and either phenylboronic acid or methylboronic …
HJ Knölker, W Fröhner… - European Journal of …, 2003 - Wiley Online Library
… 4-Acetoxy-1,3,6-trimethoxy-2-methyl-9H-carbazole (12) and 4-Acetoxy-1,3,8-trimethoxy-2-methyl-9H-carbazole (26): Alox B “Super 1” (ICN, 470 mg) and very active manganese dioxide …
HJ Knölker, KR Reddy - Chemical reviews, 2002 - ACS Publications
… This natural product was assigned as 1-heptyl-3-hydroxy-2-methyl-9H-carbazole and represents a novel radical scavenger that is more active than butylated hydroxytoluene (BHT). …
Number of citations: 504 pubs.acs.org
M Kaur, R Kumar - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
From the last two decades, Cadogan cyclization reaction is considered as one of the best routes for the preparation of various azaheterocycles comprising carbazoles, indoles, …
Number of citations: 7 onlinelibrary.wiley.com
S Chakraborty, B Chakraborty, A Saha, C Saha… - 2017 - nopr.niscpr.res.in
The antimicrobial activity of synthesized 6-fluoro-1H-carbazole, 6-fluoro-2-methyl-1H-carbazole, 6-fluoro-3-methyl-1H-carbazole and their respective quinone derivatives 6-fluoro-1H-…
Number of citations: 4 nopr.niscpr.res.in
HJ Knölker, M Bauermeister, JB Pannek, M Wolpert - Synthesis, 1995 - thieme-connect.com
… 3-Hyd1'oxy-2-methyl-9H-carbazole (7 e): The dihydrocarbazolone 5e (85 mg, 0.25 mmol) and trimethylamine N-oxide dihydrate (190 mg, 1.71 mmol) were stirred in acetone (9 mL) at rt …
Number of citations: 40 www.thieme-connect.com

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